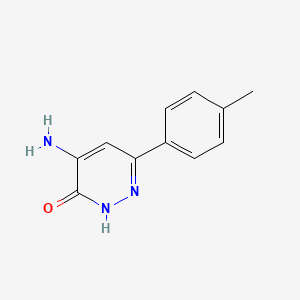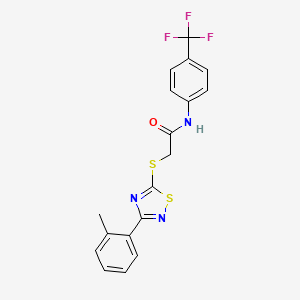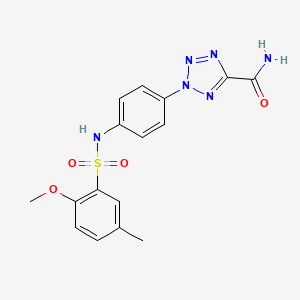
2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom. It also contains a carboxamide group, which is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amide group. The presence of a sulfonamide group indicates that this compound may have some biological activity, as many drugs (such as certain antibiotics) contain this group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the tetrazole ring could result in a variety of potential hydrogen bonding interactions, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially be hydrolyzed to form a carboxylic acid and an amine. The tetrazole ring could also potentially participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms and the sulfonamide group could make the compound more polar, which would affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Docking Studies and Crystal Structure Analysis
- Tetrazole derivatives have been studied for their crystal structures and potential as cyclooxygenase-2 (COX-2) inhibitors through docking studies. The structural analysis revealed that the tetrazole rings are essentially planar, with no conjugation to the aryl rings, highlighting the importance of intermolecular hydrogen bonds generated by sulfonamide groups. These findings suggest a potential for anti-inflammatory applications (Al-Hourani et al., 2015).
Synthesis and Biological Activity
- Research on substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with antioxidant activity reveals the synthesis of tetrazole, methylsulfonylamide derivatives. These compounds showed potential for addressing long-term diabetic complications, indicating a role in the development of treatments for diabetes-related disorders (Alexiou & Demopoulos, 2010).
Photodynamic Therapy (PDT) Applications
- The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy (PDT) has been reported. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal diseases, suggesting their utility in treating infections (Ismail et al., 2004).
Catalysis and Organic Synthesis
- Crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has been used as a catalyst for the synthesis of 1,3-thiazoles, demonstrating the utility of such compounds in facilitating chemical reactions and synthesizing heterocyclic compounds with potential pharmacological activities (Shahbazi-Alavi et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-10-3-8-13(26-2)14(9-10)27(24,25)20-11-4-6-12(7-5-11)22-19-16(15(17)23)18-21-22/h3-9,20H,1-2H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCILQQGOLQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

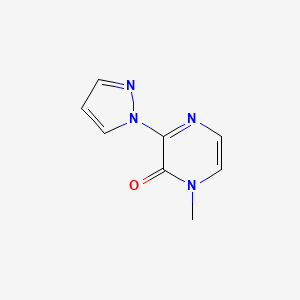
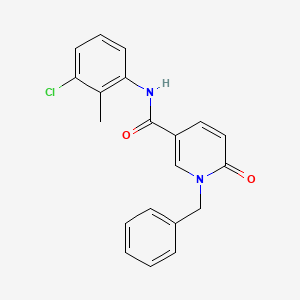
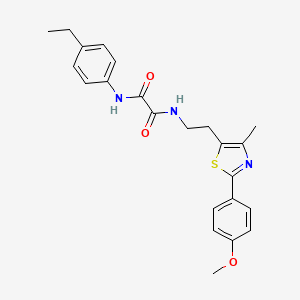
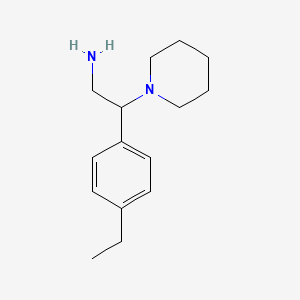
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)

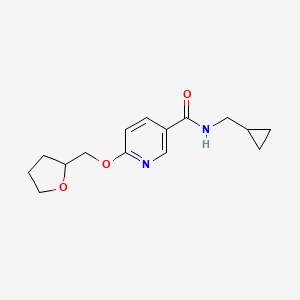
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
